BMS-509744 - 439575-02-7

BMS-509744

Catalog Number: EVT-263093
CAS Number: 439575-02-7
Molecular Formula: C32H41N5O4S2
Molecular Weight: 623.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-509744 is a potent and selective inhibitor of the enzyme Interleukin-2-inducible T cell kinase (ITK). [] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T cell receptor signaling. [] This signaling pathway is essential for the activation and proliferation of T cells, which are key players in the adaptive immune response. [] As a selective ITK inhibitor, BMS-509744 has become a valuable tool in scientific research to investigate the role of ITK in various biological processes, especially those related to the immune system.

PRN694

Compound Description: PRN694 is a dual inhibitor of interleukin-2-inducible T cell kinase (ITK) and resting lymphocyte kinase (RLK). It has demonstrated activity against T cell receptor (TCR) signaling in T-cell prolymphocytic leukemia (T-PLL).

Relevance: While both PRN694 and BMS-509744 target ITK, PRN694 exhibits a higher affinity for ITK compared to BMS-509744 (IC50 values: 0.3 nM versus 15 nM). Additionally, PRN694 exhibits dual inhibition by also targeting RLK and potentially other kinases like JAK3. This broader activity profile distinguishes it from BMS-509744, which primarily focuses on ITK inhibition.

BMS-488516

Compound Description: BMS-488516 is a selective ITK kinase activity inhibitor. It has been shown to reduce TCR-induced functions like PLCgamma1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation in both human and mouse cells in vitro.

Ibrutinib

Compound Description: Ibrutinib is a first-in-class, oral inhibitor of Bruton’s tyrosine kinase (BTK) that has demonstrated efficacy in various B-cell malignancies. It irreversibly binds to BTK, inhibiting its activity.

Source and Classification

BMS-509744 was developed as part of a broader effort to identify selective inhibitors targeting ITK, which is crucial in T cell signaling pathways. The compound is classified under small molecule inhibitors and specifically targets protein-tyrosine kinases involved in immune responses. Its development aimed to provide a therapeutic avenue for treating Th2-mediated inflammatory diseases .

Synthesis Analysis

The synthesis of BMS-509744 involves several chemical reactions that are optimized to ensure high yield and purity. While the exact synthetic pathway is proprietary, it typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
  2. Key Reactions:
    • Coupling Reactions: These are essential for forming the core structure of BMS-509744, often involving amide bond formation.
    • Functionalization: Subsequent steps involve the introduction of specific functional groups that enhance selectivity and potency.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate BMS-509744 from by-products .
Molecular Structure Analysis

BMS-509744 has a well-defined molecular structure characterized by its ability to bind selectively to the ATP-binding site of ITK. The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 370.43 g/mol.

Structural Data

  • Molecular Geometry: The compound features a complex arrangement that allows for optimal interactions with ITK.
  • Key Functional Groups: It includes sulfonamide and aromatic moieties that contribute to its binding affinity and specificity .
Chemical Reactions Analysis

BMS-509744 primarily acts through competitive inhibition of ITK, affecting downstream signaling pathways. Key reactions include:

  1. Inhibition of Phosphorylation: BMS-509744 inhibits the phosphorylation of phospholipase C-gamma 1, a critical step in T cell activation.
  2. Impact on Cytokine Production: In vitro studies show that treatment with BMS-509744 leads to decreased production of interleukin-2 in T cells stimulated by anti-CD3 antibodies .

Technical Details

The compound's efficacy has been evaluated using various biochemical assays, including enzyme-linked immunosorbent assays and flow cytometry, demonstrating its ability to modulate immune responses effectively .

Mechanism of Action

BMS-509744 exerts its effects primarily by inhibiting ITK, which plays a pivotal role in T cell receptor signaling pathways.

Process Overview

  1. Binding: The compound binds to the ATP-binding pocket of ITK, preventing ATP from accessing the kinase.
  2. Signal Transduction Inhibition: This inhibition leads to reduced phosphorylation events downstream, impacting cellular processes such as proliferation and cytokine secretion .
  3. Therapeutic Effects: In animal models, administration of BMS-509744 has shown promise in reducing symptoms associated with allergic responses by modulating T cell activity .
Physical and Chemical Properties Analysis

BMS-509744 displays several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and exhibits stability under various conditions.
  • Stability: The compound remains stable when stored properly at low temperatures.

Relevant Data

  • Melting Point: Specific melting point data is not widely published but can be inferred from similar compounds.
  • pH Stability: The compound is stable across a range of pH values, making it suitable for various experimental conditions .
Applications

BMS-509744 has several scientific applications, particularly in:

  1. Research on Immune Responses: It serves as a valuable tool for studying T cell signaling pathways and their implications in diseases.
  2. Therapeutic Development: Due to its selective inhibition profile, it is being explored as a potential treatment for Th2-mediated diseases such as asthma and allergies.
  3. Cancer Research: Preliminary studies suggest potential applications in oncology through modulation of immune responses against tumors .
Introduction to Interleukin-2-Inducible T-Cell Kinase (ITK) as a Therapeutic Target

Role of ITK in T-Cell Receptor Signaling and Immune Activation

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family kinase group, with expression primarily restricted to T-cells, NK cells, and mast cells. ITK serves as a critical signaling mediator downstream of the T-cell receptor (TCR), coordinating multiple aspects of T-cell activation. Upon TCR engagement, ITK is recruited to the membrane through its pleckstrin homology (PH) domain, where it activates phospholipase Cγ1 (PLCγ1). This activation triggers the inositol triphosphate (IP3) pathway, leading to calcium mobilization and subsequent activation of key transcription factors including nuclear factor of activated T-cells (NFAT), nuclear factor κB (NFκB), and activator protein 1 (AP-1). Beyond its kinase-dependent functions, ITK also plays kinase-independent roles in actin cytoskeletal reorganization through interactions with its Src homology 2 (SH2) domain, facilitating T-cell polarization and migration [3] [7].

The integration of these signaling pathways positions ITK as a master regulator of T-cell effector functions, including proliferation, cytokine production (notably IL-2, IFNγ, and IL-17), and immune synapse formation. Genetic deletion studies in mice reveal that ITK deficiency results in impaired Th2 and Th17 differentiation, reduced IL-2 production, and defective T-cell proliferative responses [3]. The specific expression pattern of ITK in hematopoietic cells, coupled with its central role in TCR signaling, makes it an attractive therapeutic target for modulating pathological immune responses while potentially minimizing off-target effects on other cell types.

ITK-Dependent Pathways in Inflammatory and Autoimmune Disorders

ITK signaling extends beyond normal immune function to play pathogenic roles in several inflammatory and autoimmune conditions. The kinase's involvement in Th17 cell differentiation and function is particularly relevant to autoimmune pathogenesis. Th17 cells, characterized by IL-17 production, drive inflammation in conditions including psoriasis, psoriatic arthritis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. ITK regulates Th17 differentiation through multiple mechanisms: it facilitates IL-17 gene transcription via NFAT activation, promotes STAT3 phosphorylation (a key Th17 transcription factor), and enhances RORγt expression (the master Th17 regulator) [2] [3].

In psoriasis pathogenesis, ITK activation leads to the recruitment and activation of pathogenic T-cells in the skin. Preclinical studies demonstrate that ITK-deficient mice exhibit significant resistance to developing psoriasis-like skin inflammation following imiquimod challenge. The mechanistic basis involves reduced epidermal thickening, diminished dermal immune cell infiltration, and downregulation of proinflammatory cytokines (IL-17, IL-22, IL-23) in affected tissues [2]. Beyond psoriasis, ITK signaling contributes to asthma pathogenesis through its role in Th2 differentiation and cytokine production (IL-4, IL-5, IL-13). ITK-deficient mice show markedly attenuated responses in ovalbumin-induced asthma models, with reduced airway hyperresponsiveness, eosinophilia, and mucus production [3] [9]. These findings establish ITK as a convergence point for multiple autoimmune and inflammatory pathways.

Rationale for Targeting ITK in HIV Pathogenesis and Viral Latency

The requirement for T-cell activation in HIV replication establishes a strong rationale for targeting ITK in HIV pathogenesis. Productive HIV infection of CD4+ T-cells depends on actin cytoskeletal rearrangement during viral entry and TCR-like signaling events that activate viral transcription from the integrated provirus. ITK coordinates both processes: it regulates chemokine receptor signaling (including CXCR4 and CCR5, the major HIV coreceptors) and facilitates actin polarization at the viral entry site. Additionally, ITK activates transcription factors (NFAT, NF-κB, AP-1) that bind to the HIV long terminal repeat (LTR) promoter to initiate viral gene expression [4] [7].

Research using ITK inhibitors and genetic knockdown demonstrates that ITK blockade disrupts multiple stages of the HIV life cycle. Specifically, ITK inhibition reduces: 1) viral attachment and entry through impaired actin reorganization in response to gp120; 2) LTR-driven viral transcription following integration; and 3) virion assembly and release. Notably, ITK inhibition does not affect reverse transcription or proviral integration, indicating stage-specific effects [4] [7]. The persistence of latent viral reservoirs in antiretroviral therapy (ART)-treated patients represents a major therapeutic challenge. Since ITK regulates T-cell activation signals that reactivate latent HIV, its inhibition may provide a dual therapeutic strategy – blocking de novo infection while potentially suppressing viral reactivation from reservoirs, though the latter application requires further investigation [4].

Properties

CAS Number

439575-02-7

Product Name

BMS-509744

IUPAC Name

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide

Molecular Formula

C32H41N5O4S2

Molecular Weight

623.8 g/mol

InChI

InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39)

InChI Key

ZHXNIYGJAOPMSO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-509744; BMS 509744; BMS509744; CHEMBL209148.

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.